molecular formula C40H26O2 B133142 (R)-Vapol CAS No. 147702-16-7

(R)-Vapol

Cat. No. B133142
M. Wt: 538.6 g/mol
InChI Key: UFYXKDMLGBKHIC-UHFFFAOYSA-N
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Description

(R)-Vapol, or (R)-2,2'-diphenyl-4-biphenanthrol, is a chiral compound that has been studied for its circularly polarised luminescence (CPL) properties. It is a π-conjugated molecule that exhibits efficient CPL with a quantum yield of 0.20 at 376 nm, which is a significant characteristic for materials used in advanced optical applications .

Synthesis Analysis

The synthesis of chiral compounds using (R)-Vapol as a ligand has been explored in various studies. For instance, (R)-Vapol-Zn(II) complexes have been used to catalyze the enantioselective addition of terminal alkynes to cyclic benzoxathiazine 2,2-dioxides, yielding chiral propargylic sulfamidates with high yields and good enantiomeric excesses . This demonstrates the utility of (R)-Vapol in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds in pharmaceuticals.

Molecular Structure Analysis

The molecular structure of (R)-Vapol has been investigated through various spectroscopic methods. For example, (R)-Vapol-phosphoric acid has been used as a chiral solvating agent for NMR-based sensing of chiral amines and acids. The study utilized hydrogen bonds and ion pairs to form diastereomers, which allowed for chiral discrimination and accurate enantiomeric excess analysis. Density functional theory (DFT) calculations were also performed to understand the complex formation and stability of chiral complexes, which supported the experimental findings .

Chemical Reactions Analysis

Chemical reactions involving (R)-Vapol have been explored, particularly in the context of enantioselective catalysis. Chiral diphosphine platinum(II) complexes with (R)-Vapol have been synthesized, and their binding modes have been characterized using NMR spectroscopy. The study provided insights into the coordination chemistry of (R)-Vapol and its interaction with metal centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Vapol have been extensively studied. The crystal chemistry of VAPOL was investigated to understand its solid-state structure and properties. The study found that racemic VAPOL and its solvates exhibit unique phase behavior and that the melting point of racemic VAPOL is significantly higher than that of its chiral counterpart. This highlights the importance of crystal packing and phase behavior in the properties of chiral ligands .

Scientific Research Applications

Enantioselective Catalysis

  • Catalysis of Alkynylation: (R)-VAPOL-Zn(II) complexes have been used to catalyze the enantioselective addition of terminal alkynes to cyclic benzoxathiazine 2,2-dioxides. This process leads to the production of chiral propargylic sulfamidates with high yields and good enantiomeric excesses (De Munck et al., 2015).

Circularly Polarised Luminescence

  • Enhancement in Circularly Polarised Luminescence (CPL): π-Conjugated (R)- and (S)-2,2'-diphenyl-4-biphenanthrol (VAPOL) demonstrated efficient CPL with a notable quantum yield. This contrasts with (R)- and (S)-3,3-diphenyl-2,2-bi-1-naphthol (VANOL), which showed no CPL or photoluminescence (Kitayama et al., 2014).

Chiroptical Spectroscopic Methods

  • Determination of Absolute Stereochemistry: The absolute configuration of VAPOL was determined using chiroptical spectroscopic methods, including vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion spectra. This is crucial for its use as a chiral ligand in enantioselective catalysis (Petrovic et al., 2008).

properties

IUPAC Name

3-(4-hydroxy-2-phenylphenanthren-3-yl)-2-phenylphenanthren-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26O2/c41-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)42/h1-24,41-42H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYXKDMLGBKHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C3C(=C2)C=CC4=CC=CC=C43)O)C5=C(C=C6C=CC7=CC=CC=C7C6=C5O)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Vapol

CAS RN

147702-16-7, 147702-15-6
Record name (3R)-2,2′-Diphenyl[3,3′-biphenanthrene]-4,4′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147702-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-2,2′-Diphenyl-3,3′-biphenanthrene-4,4′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147702-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 147702-16-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
AK Gupta, X Zhang, RJ Staples… - Catalysis Science & …, 2014 - pubs.rsc.org
The new vaulted biaryl ligand iso-VAPOL is an isomer of VAPOL but has the chiral pocket of VANOL. The synthesis of iso-VAPOL involves a cycloaddition/electrocyclization cascade (…
Number of citations: 5 pubs.rsc.org
D Prasad, S Mogurampelly, SR Chaudhari - RSC advances, 2020 - pubs.rsc.org
… with R-VAPOL-… R-VAPOL-PA-based enantiodiscrimination framework of polyfunctional groups such as chiral acids, hydroxy acids, amines and amino alcohols, we propose the R-VAPOL…
Number of citations: 12 pubs.rsc.org
L De Munck, A Monleon, C Vila, MC Muñoz… - Organic & Biomolecular …, 2015 - pubs.rsc.org
Enantioselective alkynylation of benzo[ e ][1,2,3]-oxathiazine 2,2-dioxides catalysed by ( R )-VAPOL-Zn complexes: synthesis of chiral propargylic cyc ... - Organic & Biomolecular Chemistry (RSC …
Number of citations: 16 pubs.rsc.org
Y Zhang, A Desai, Z Lu, G Hu, Z Ding… - … –A European Journal, 2008 - Wiley Online Library
An extended study of the scope and mechanism of the catalytic asymmetric aziridination of imines with ethyl diazoacetate mediated by catalysts prepared from the VANOL and VAPOL …
Z Ding, WEG Osminski, H Ren… - … Process Research & …, 2011 - ACS Publications
Synthetic approaches to the VANOL and VAPOL ligands are developed which are straightforward, inexpensive, efficient, and amenable to large-scale preparation of the ligands since …
Number of citations: 43 pubs.acs.org
L De Munck, V Sukowski, C Vila, JR Pedro - Tetrahedron Letters, 2017 - Elsevier
Various substituted dibenzo[b,f][1,4]oxazepines underwent an enantioselective alkylation with Et 2 Zn catalyzed by a (R)-VAPOL-Zn(II) complex. The corresponding chiral 11-ethyl-10,11…
Number of citations: 8 www.sciencedirect.com
Y Zhang, Z Lu, WD Wulff - Synlett, 2009 - thieme-connect.com
This Account describes the discovery and development of the catalytic asymmetric aziridination reaction (AZ reaction) that has been the subject of efforts in our laboratory over the last …
Number of citations: 45 www.thieme-connect.com
AA Desai, H Ren, M Mukherjee… - … Process Research & …, 2011 - ACS Publications
Our laboratories have been engaged in utilizing catalysts derived from the VAPOL and VANOL ligands towards the development of efficient asymmetric processes over the last several …
Number of citations: 18 pubs.acs.org
C Loncaric, WD Wulff - Organic letters, 2001 - ACS Publications
The antibiotic (−)-choramphenicol has been synthesized in only four steps from p-nitro-benzaldehyde in optically pure form from an asymmetric catalytic aziridination reaction with a …
Number of citations: 138 pubs.acs.org
Y Kitayama, T Amako, N Suzuki, M Fujiki… - Organic & Biomolecular …, 2014 - pubs.rsc.org
Circularly polarised luminescence (CPL) and photoluminescence (PL) properties of π-conjugated (R)- and (S)-2,2′-diphenyl-4-biphenanthrol (VAPOL) exhibited an efficient CPL (∼…
Number of citations: 32 pubs.rsc.org

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